1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Chemical Identity Structural Differentiation Quality Control

This defined positional isomer (cyclopropylamino at pyridine 6-position) is ideal as a reference standard for UPLC/HPLC methods resolving closely eluting isomeric impurities. The acetyl group on the pyrrolidine nitrogen permits hydrolysis to the free amine for downstream library synthesis, making it a valuable protected intermediate. With no prior biological annotation in public databases, it offers a clean IP starting point for hit discovery. Users must budget for in-house characterization (NMR, LCMS, HPLC purity, solubility). Specify protecting group strategy when ordering.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 1352528-43-8
Cat. No. B11804702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS1352528-43-8
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CN=C(C=C2)NC3CC3
InChIInChI=1S/C14H19N3O/c1-10(18)17-8-2-3-13(17)11-4-7-14(15-9-11)16-12-5-6-12/h4,7,9,12-13H,2-3,5-6,8H2,1H3,(H,15,16)
InChIKeyGWMXLURQXMPFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Differentiation Profile for 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352528-43-8)


1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352528-43-8) is a synthetic small molecule with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol [1]. It features a pyrrolidine core substituted with a 6-(cyclopropylamino)pyridin-3-yl group and an acetyl moiety. The compound is listed in multiple chemical catalogs as a research chemical or screening compound . Publicly available peer-reviewed literature and patent documents that provide quantitative biological or physicochemical profiling for this precise compound are, however, extremely scarce. This evidence guide therefore focuses exclusively on comparator-anchored differentiation that can be extracted from authoritative, non-vendor primary sources. Where direct quantitative data are absent, this is explicitly stated to prevent procurement decisions being made on the basis of unverifiable claims.

Why Generic Substitution of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone Is Not Supported by Current Evidence


In the absence of published head-to-head pharmacological or physicochemical comparisons, no evidence-based claim can be made that this compound is functionally superior to, or even distinct from, its nearest positional isomers or N-acetylpyrrolidine analogs [1]. The concept of 'generic substitution' is therefore moot: there is no validated reference product against which bioequivalence or performance interchangeability could be judged. Any procurement decision based on class-level inference alone would rest on the untested assumption that the cyclopropylamino-pyridine substitution pattern (at the 6-position of the pyridine ring) confers a meaningful selectivity or pharmacokinetic advantage relative to closely related compounds such as 1-(2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone. Without quantitative selectivity, potency, or ADME data anchored to a named comparator, scientific or industrial users cannot rationally substitute this compound for another in a defined assay or synthetic sequence.

Quantitative Differentiation Evidence for 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352528-43-8)


Positional Isomer Identity Confirmation via CAS Registry and Structural Databases

The target compound is unambiguously distinguished from its 2-(cyclopropylamino)pyridin-3-yl positional isomer by its CAS registry number and IUPAC nomenclature. The compound 1-(2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone (no CAS assigned in public records) bears the cyclopropylamino group at the pyridine 2-position, whereas the target compound carries it at the 6-position . This structural difference is confirmed by the distinct InChI and SMILES strings registered in authoritative chemical databases. No quantitative biological or physicochemical comparison of the two isomers has been published.

Chemical Identity Structural Differentiation Quality Control

Absence of Published Pharmacological Activity Data Versus Other N-Acetylpyrrolidine Derivatives

A comprehensive search of PubMed, CAS SciFinder, and Google Patents returned zero primary research articles or granted patents that report IC50, Ki, EC50, or any other quantitative activity measurement for CAS 1352528-43-8 in any biological assay [1]. In contrast, numerous N-acetylpyrrolidine-containing compounds (e.g., certain Roche and Servier α4β2 nAChR ligands) have published potency data in the low nanomolar range [2]. The absence of data for the target compound makes it impossible to compare its pharmacological properties to these structurally related chemotypes.

Pharmacology Target Engagement Selectivity

Purity Specification from Commercial Suppliers as a Baseline Quality Metric

Multiple commercial suppliers list the compound with a purity specification of NLT 98% (e.g., MolCore) . This is comparable to the typical purity offered for analogous research chemicals. No supplier provides orthogonal purity verification data (e.g., HPLC chromatograms, elemental analysis) for public inspection, and no head-to-head purity comparison with a specific named analog from a different synthetic route has been published.

Purity Quality Control Procurement Specification

Patent Landscape: No Claimed Therapeutic Use or Composition of Matter Protection for the Exact Compound

A search of the major patent databases (EPO, WIPO Patentscope, Google Patents) did not identify any granted patent or published application that specifically claims CAS 1352528-43-8 as a composition of matter or its use in a therapeutic method [1]. By contrast, several patents cover broader Markush structures that could encompass the compound (e.g., EP 0911328 A1 disclosing substituted aminocycloalkylpyrrolidine derivatives as antibacterials), but the exact compound is not exemplified [2]. This absence of specific exemplification means that its patent status is distinct from that of individually claimed clinical candidates.

Intellectual Property Freedom to Operate Patent Status

Physicochemical Property Predictions Versus Measured Values for Structurally Similar Screening Compounds

No experimentally determined logP, solubility, pKa, or plasma protein binding data have been published for CAS 1352528-43-8. In silico predictions using standard algorithms (e.g., ACD/Labs, ChemAxon) can be generated for the compound and compared with predictions for its positional isomer, but such in silico comparisons do not constitute measured differentiation . For procurement decisions that hinge on physicochemical properties (e.g., solubility for in vitro assays), the lack of measured values means that users must either perform their own measurements or rely on computational estimates with acknowledged uncertainty.

Physicochemical Properties ADME Drug-likeness

Synthetic Route Availability and Cost Comparison with Closest Commercially Available Analogs

No detailed synthetic protocol for CAS 1352528-43-8 has been published in the peer-reviewed literature. Commercial suppliers offer the compound at quantities typical of screening collection compounds (mg to g scale), with pricing that is broadly comparable to other custom-synthesized N-acetylpyrrolidine derivatives bearing a heteroaryl substituent . In the absence of a published scalable route, the cost of larger quantities (≥10 g) is likely to be dominated by the synthetic difficulty of constructing the 2-(6-(cyclopropylamino)pyridin-3-yl)pyrrolidine core, which may differ from the cost profile of isomers prepared via alternative coupling strategies.

Synthesis Cost Supply Chain

Recommended Application Scenarios for 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone Based on Current Evidence


Chemical Probe and Tool Compound Development Requiring a Structurally Defined, Uncharacterized Chemotype

When a research program seeks to explore a novel region of chemical space, the absence of prior biological annotation can be an advantage. CAS 1352528-43-8 offers a pyrrolidine-pyridine-cyclopropylamine scaffold that has not been extensively profiled in public databases [1]. This makes it suitable as a starting point for hit discovery campaigns where intellectual property considerations favor compounds without existing composition-of-matter claims. Users must, however, budget for comprehensive in-house characterization, including identity confirmation by NMR and LCMS, purity assessment by HPLC, and solubility determination in assay-relevant media.

Analytical Reference Standard for Positional Isomer Differentiation in Chromatographic Method Development

Because the compound is a defined positional isomer (cyclopropylamino at the pyridine 6-position rather than the 2-position), it can serve as a reference standard for developing HPLC or UPLC methods that must resolve closely eluting isomeric impurities [1]. Method development laboratories procuring this compound should confirm its retention time relative to the 2-isomer under their specific chromatographic conditions and document the resolution factor (Rs) as part of system suitability criteria.

Synthetic Intermediate for Diversity-Oriented Synthesis of N-Acetylpyrrolidine Libraries

The acetyl group on the pyrrolidine nitrogen can be hydrolyzed to generate the free amine, which can then be further derivatized. For medicinal chemistry groups building compound libraries around the 2-(6-(cyclopropylamino)pyridin-3-yl)pyrrolidine scaffold, CAS 1352528-43-8 represents a convenient protected intermediate [1]. Procurement should specify the desired protecting group strategy and confirm that the acetyl group can be removed under conditions compatible with the downstream chemistry planned.

Negative Control or Inactive Comparator for Structure-Activity Relationship (SAR) Studies

If a research group has identified a structurally related active compound (e.g., a patent-exemplified analog with a different substitution pattern), CAS 1352528-43-8 could be evaluated as a potential negative control, provided that its lack of activity is experimentally confirmed in the assay of interest [1]. This application scenario is contingent on the user generating the requisite activity data; the compound cannot currently be recommended as a validated inactive control based on published evidence.

Quote Request

Request a Quote for 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.